molecular formula C12H14N2O3 B8401517 (S)-3-(benzyloxymethyl)piperazine-2,5-dione

(S)-3-(benzyloxymethyl)piperazine-2,5-dione

Cat. No.: B8401517
M. Wt: 234.25 g/mol
InChI Key: GAFNRJALAUFPCE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(benzyloxymethyl)piperazine-2,5-dione is a chiral compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(benzyloxymethyl)piperazine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and diacid chlorides.

    Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(benzyloxymethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-3-(benzyloxymethyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(benzyloxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(benzyloxymethyl)piperazine-2,5-dione: Unique due to its chiral nature and specific functional groups.

    Piperazine-2,5-dione: Lacks the benzyloxymethyl group, resulting in different chemical properties.

    N-benzylpiperazine: Contains a benzyl group but differs in the position and nature of substitution.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the benzyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(3S)-3-(phenylmethoxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c15-11-6-13-12(16)10(14-11)8-17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

GAFNRJALAUFPCE-JTQLQIEISA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)COCC2=CC=CC=C2

Canonical SMILES

C1C(=O)NC(C(=O)N1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml, round-bottomed flask was charged with methyl O-benzyl-L-serylglycinate trifluoroacetate (9.37 g, 24.64 mmol) and 3:1 MeOH/triethylamine (50 mL). The mixture was then heated to reflux for 16 h. The reaction was then cooled to room temperature, concentrated, and diluted with ice cold 50% aqueous EtOH (50 mL). The resulting precipitate was collected by filtration and dried under reduced pressure to give 3-(benzyloxymethyl)piperazine-2,5-dione (3.95 g) as a white solid.
Name
methyl O-benzyl-L-serylglycinate trifluoroacetate
Quantity
9.37 g
Type
reactant
Reaction Step One
Name
MeOH triethylamine
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.